molecular formula C7H6BrNO2 B3026759 2-(6-Bromopyridin-2-yl)acetic acid CAS No. 1093879-46-9

2-(6-Bromopyridin-2-yl)acetic acid

Cat. No. B3026759
Key on ui cas rn: 1093879-46-9
M. Wt: 216.03
InChI Key: XZQWPHKCEJPCDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08637508B2

Procedure details

2-(6-Bromo-pyridin-2-yl)-malonic acid diethyl ester (64.0 g, 202.4 mmol) was added to a solution of potassium carbonate (279.8 g, 2024 mmol) in water (400 ml) at rt and the reaction mixture was heated to reflux at 100° C. for 36 h. The reaction mixture was treated with sat. ammonium chloride solution and the product formed was extracted with ethyl acetate (3×800 ml), washed with brine (10 ml). Organic layer was concentrated under reduced pressure to obtain title compound as a pale brown solid. Yield=34.0 g (77.7%). TLC (50% ethyl acetate in hexane) Rf=0.11; LCMS: RtH8=0.45; [M+1]=216.0 and 218.0.
Name
2-(6-Bromo-pyridin-2-yl)-malonic acid diethyl ester
Quantity
64 g
Type
reactant
Reaction Step One
Quantity
279.8 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:18])[CH:5]([C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([Br:17])[N:12]=1)C(OCC)=O)C.C(=O)([O-])[O-].[K+].[K+].[Cl-].[NH4+]>O>[Br:17][C:13]1[N:12]=[C:11]([CH2:5][C:4]([OH:18])=[O:3])[CH:16]=[CH:15][CH:14]=1 |f:1.2.3,4.5|

Inputs

Step One
Name
2-(6-Bromo-pyridin-2-yl)-malonic acid diethyl ester
Quantity
64 g
Type
reactant
Smiles
C(C)OC(C(C(=O)OCC)C1=NC(=CC=C1)Br)=O
Name
Quantity
279.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
400 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
CUSTOM
Type
CUSTOM
Details
the product formed
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate (3×800 ml)
WASH
Type
WASH
Details
washed with brine (10 ml)
CONCENTRATION
Type
CONCENTRATION
Details
Organic layer was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=CC(=N1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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